molecular formula C12H15NO3 B3139376 tert-Butyl 4-formamidobenzoate CAS No. 477721-50-9

tert-Butyl 4-formamidobenzoate

Cat. No.: B3139376
CAS No.: 477721-50-9
M. Wt: 221.25 g/mol
InChI Key: DZBLVKGXRPGFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-formamidobenzoate: is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl ester group and a formamide group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

tert-Butyl 4-formamidobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-formamidobenzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ester and formamide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

    tert-Butyl 4-aminobenzoate: This compound is similar in structure but lacks the formamide group. It is used in the synthesis of antifolate drugs and other pharmaceuticals.

    tert-Butyl 4-nitrobenzoate: This compound contains a nitro group instead of a formamide group and is used as an intermediate in the synthesis of dyes and pigments.

    tert-Butyl 4-hydroxybenzoate: This compound has a hydroxyl group instead of a formamide group and is used as a preservative in cosmetics and pharmaceuticals.

Uniqueness: tert-Butyl 4-formamidobenzoate is unique due to the presence of both the tert-butyl ester and formamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

tert-butyl 4-formamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-4-6-10(7-5-9)13-8-14/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBLVKGXRPGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combined tert-butyl 4-aminobenzoate (15.3 g, 79 mmol), DMAP (1.935 g, 15.84 mmol), N-methylmorpholine (15.67 mL, 143 mmol) in DCM (120 mL) and, after cooling to 0° C., slowly added formic acid (9.11 mL, 238 mmol). After stirring for 18 h, the reaction was concentrated and then partitioned with 1N HCl (100 mL) and EtOAc (200 mL). The aqueous layer was extracted with EtOAc (100 mL). The combined organic layer was washed with brine (50 mL) and dried (MgSO4). The desired product was collected as yellow syrup (16 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
15.67 mL
Type
reactant
Reaction Step One
Name
Quantity
1.935 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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